molecular formula C34H30I2N6O4 B12720353 Pyridinium, 1-methyl-3-(m-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)benzamido)benzamido)-, diiodide CAS No. 102584-14-5

Pyridinium, 1-methyl-3-(m-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)benzamido)benzamido)-, diiodide

Cat. No.: B12720353
CAS No.: 102584-14-5
M. Wt: 840.4 g/mol
InChI Key: ZMWGKOMGSBCNJI-UHFFFAOYSA-N
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Description

Pyridinium, 1-methyl-3-(m-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)benzamido)benzamido)-, diiodide is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple pyridinium rings and amide linkages, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-methyl-3-(m-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)benzamido)benzamido)-, diiodide involves multiple steps, including the formation of pyridinium rings and subsequent coupling reactions to introduce the amide linkages. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-methyl-3-(m-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)benzamido)benzamido)-, diiodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the pyridinium rings or amide linkages.

    Substitution: Various substitution reactions can occur, particularly at the pyridinium rings, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Pyridinium, 1-methyl-3-(m-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)benzamido)benzamido)-, diiodide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridinium, 1-methyl-3-(m-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)benzamido)benzamido)-, diiodide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 1-methyl-3-(p-(p-((p-(1-methylpyridinium-3-yl)phenyl)carbamoyl)benzamido)benzamido)-, di-p-toluenesulfonate
  • Pyridinium, 1-methyl-3-(p-(p-((p-(1-methylpyridinium-3-yl)phenyl)carbamoyl)benzamido)benzamido)-, di-p-toluenesulfonate

Uniqueness

Pyridinium, 1-methyl-3-(m-(p-((p-((1-methylpyridinium-3-yl)carbamoyl)phenyl)carbamoyl)benzamido)benzamido)-, diiodide is unique due to its specific structure, which includes multiple pyridinium rings and amide linkages. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

102584-14-5

Molecular Formula

C34H30I2N6O4

Molecular Weight

840.4 g/mol

IUPAC Name

4-N-[3-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]-1-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;diiodide

InChI

InChI=1S/C34H28N6O4.2HI/c1-39-18-4-8-29(21-39)37-33(43)25-14-16-27(17-15-25)35-31(41)23-10-12-24(13-11-23)32(42)36-28-7-3-6-26(20-28)34(44)38-30-9-5-19-40(2)22-30;;/h3-22H,1-2H3,(H2-2,35,36,37,38,41,42,43,44);2*1H

InChI Key

ZMWGKOMGSBCNJI-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)NC5=C[N+](=CC=C5)C.[I-].[I-]

Origin of Product

United States

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